2',4'-Dihydroxy-2,3',6'-trimethoxychalcone
Overview
Description
2',4'-Dihydroxy-2,3',6'-trimethoxychalcone is a natural product found in Scutellaria barbata and Scutellaria discolor with data available.
Biochemical Analysis
Biochemical Properties
2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone can bind to and modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in macrophages, 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway . This compound also affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s antioxidant capacity . These cellular effects underscore the compound’s potential therapeutic applications in inflammatory and oxidative stress-related conditions.
Molecular Mechanism
The molecular mechanism of 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and enhancing the cell’s defense against oxidative stress . These molecular interactions provide a comprehensive understanding of the compound’s anti-inflammatory and antioxidant mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity over extended periods . Its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone can sustain its anti-inflammatory and antioxidant effects in vitro, suggesting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and antioxidant activities without noticeable adverse effects . At high doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular compartments . These transport and distribution properties are essential for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and can translocate to the nucleus upon activation . This translocation is mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic targets.
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-14-7-5-4-6-11(14)8-9-12(19)16-15(23-2)10-13(20)18(24-3)17(16)21/h4-10,20-21H,1-3H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKKMWPCJTZZRE-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C(=C2O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C(=C2O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.